N-cycloheptylthiophene-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
N-cycloheptylthiophene-2-carboxamide |
InChI |
InChI=1S/C12H17NOS/c14-12(11-8-5-9-15-11)13-10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2,(H,13,14) |
InChI Key |
IBKIQVVJWVPWSB-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)C2=CC=CS2 |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for N Cycloheptylthiophene 2 Carboxamide and Analogues
Strategies for Thiophene-2-carboxamide Core Synthesis
The synthesis of the thiophene-2-carboxamide core is a critical step, which can be approached through direct amide bond formation from a pre-existing thiophene-2-carboxylic acid or by constructing the thiophene (B33073) ring with the carboxamide functionality already incorporated.
Amide Bond Formation via Carboxylic Acid Activation
The most common route to N-substituted thiophene-2-carboxamides involves the condensation of thiophene-2-carboxylic acid with an appropriate amine. hepatochem.com This transformation is not spontaneous and requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. hepatochem.com The hydroxyl group of a carboxylic acid is a poor leaving group, so direct reaction with an amine typically results in an acid-base reaction forming a salt. masterorganicchemistry.com Activation strategies convert the hydroxyl into a better leaving group, enabling amide bond formation under milder conditions. masterorganicchemistry.com
Carbodiimides are widely used reagents for promoting the formation of amide bonds directly from carboxylic acids and amines. hepatochem.com Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are prominent examples. tcichemicals.compeptide.com The reaction mechanism involves the initial attack of the carboxylic acid on the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comresearchgate.net This intermediate is then susceptible to nucleophilic attack by an amine to yield the desired amide and a urea (B33335) byproduct (dicyclohexylurea (DCU) in the case of DCC). luxembourg-bio.com
A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification through aqueous extraction. tcichemicals.compeptide.com In contrast, the DCU byproduct from DCC is largely insoluble in common organic solvents and can often be removed by filtration. peptide.comluxembourg-bio.com
To improve reaction yields and minimize side reactions, such as racemization of chiral substrates or the formation of stable N-acylurea byproducts, additives are frequently employed. hepatochem.comluxembourg-bio.com 1-Hydroxybenzotriazole (HOBt) is a classic additive that reacts with the O-acylisourea intermediate to form an active ester, which then smoothly reacts with the amine, reducing the risk of epimerization. tcichemicals.compeptide.comluxembourg-bio.com In a documented synthesis of thiophene-carboxamide derivatives, EDC was used in conjunction with 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst to facilitate the coupling of 5-(4-fluorophenyl)thiophene-2-carboxylic acid with various anilines. mdpi.com
Interactive Table: Common Carbodiimide Coupling Reagents and Additives
| Reagent/Additive | Acronym | Role | Key Feature |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Coupling Reagent | Insoluble urea byproduct simplifies removal. luxembourg-bio.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Coupling Reagent | Water-soluble urea byproduct allows for easy workup. tcichemicals.com |
| Diisopropylcarbodiimide | DIC | Coupling Reagent | Soluble urea byproduct, often preferred for solid-phase synthesis. peptide.com |
| 1-Hydroxybenzotriazole | HOBt | Additive | Reduces racemization and suppresses side reactions. luxembourg-bio.com |
A robust and traditional two-step method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. masterorganicchemistry.commasterorganicchemistry.com Thiophene-2-carboxylic acid can be converted into thiophene-2-carbonyl chloride using various chlorinating agents, such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. masterorganicchemistry.comorgoreview.comchemguide.co.uk
The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the resulting acyl chloride. masterorganicchemistry.comchemguide.co.uk Once formed, the thiophene-2-carbonyl chloride is highly electrophilic and reacts readily with a primary amine, such as cycloheptylamine (B1194755), to form the N-cycloheptylthiophene-2-carboxamide. masterorganicchemistry.com This high reactivity allows the amidation step to proceed under mild conditions, often just requiring a base to scavenge the HCl produced during the reaction. orgoreview.com
Interactive Table: Reagents for Acyl Chloride Formation
| Reagent | Formula | Byproducts | Notes |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Very common; gaseous byproducts simplify workup. libretexts.org |
| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Also features gaseous byproducts. |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | Effective but produces a liquid byproduct (POCl₃). chemguide.co.uk |
Beyond carbodiimides and acyl halides, a diverse array of other condensing agents has been developed for amide bond formation. These reagents offer alternative reaction conditions and can be effective for challenging substrates.
Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly effective coupling reagents. highfine.com They react with the carboxylic acid to form activated esters in situ, which then react with the amine. luxembourg-bio.com HATU is recognized as one of the most active reagents, often succeeding where others fail, while HCTU is noted for its high activity and suitability for industrial production. highfine.com
Lewis Acids: Certain Lewis acids can mediate the direct condensation of carboxylic acids and amines. Titanium tetrachloride (TiCl₄) has been shown to be an effective agent for this transformation, proceeding through a proposed titanium-coordinated intermediate that facilitates the departure of the hydroxyl group. d-nb.infonih.gov Similarly, zirconium compounds like ZrCl₄ have been used as catalysts for direct amidation at elevated temperatures. nih.gov
Boron-Based Reagents: Boronic acids and borate (B1201080) esters have emerged as catalysts for direct amide formation. acs.orgorganic-chemistry.org These reactions often require conditions that remove water, such as azeotropic reflux, to drive the reaction to completion. acs.org The use of B(OCH₂CF₃)₃ has been shown to be effective for a wide range of substrates. acs.org
Thiophene Ring Functionalization for Carboxamide Linkage
An alternative to building the amide onto a pre-formed thiophene ring is to construct the thiophene ring itself in a way that incorporates the necessary functionality for the carboxamide group.
One reported strategy involves the synthesis of thiophene-2-carboxamide derivatives through the cyclization of functionalized thiocarbamoyl precursors with N-(4-acetylphenyl)-2-chloroacetamide in the presence of a base. nih.gov This approach builds the substituted thiophene-2-carboxamide core in a single synthetic step from acyclic precursors. nih.gov
Another method involves the direct functionalization of the thiophene ring. A procedure for preparing 2-thiophenecarboxylic acids and their esters from thiophenes has been developed using a CCl₄–CH₃OH system in the presence of vanadium, iron, or molybdenum-containing catalysts. semanticscholar.org The proposed mechanism involves the oxymethylation of the thiophene at the 2-position, followed by oxidation to the carboxylic acid, which can then be converted to the desired carboxamide. semanticscholar.org
Introduction of the Cycloheptyl Moiety
The final step in the synthesis of this compound is the formation of the amide bond between the thiophene-2-carbonyl group and cycloheptylamine. This is achieved by reacting cycloheptylamine with an activated form of thiophene-2-carboxylic acid, as detailed in the preceding sections.
For instance, if the acyl chloride route is chosen (Section 2.1.1.2), thiophene-2-carbonyl chloride would be treated with cycloheptylamine, typically in an inert solvent and in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.
Alternatively, using a one-pot coupling agent approach (Section 2.1.1.1), thiophene-2-carboxylic acid, cycloheptylamine, and a coupling reagent like EDC, along with an additive such as HOBt, would be mixed together in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) to yield the final product directly. mdpi.com The choice of method depends on factors such as substrate compatibility, desired purity, and scalability of the reaction.
Amidation with Cycloheptylamine
The most direct route to this compound involves the amidation of thiophene-2-carboxylic acid or its activated derivatives with cycloheptylamine. This reaction is a standard procedure in organic synthesis. Typically, thiophene-2-carboxylic acid is activated to facilitate the nucleophilic attack by cycloheptylamine. Common activating agents include thionyl chloride to form the acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (DCC), often in the presence of an acylation catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com The reaction of 5-bromothiophene-2-carboxylic acid with 2-aminothiazole (B372263) in the presence of DCC and DMAP is an example of this type of transformation. mdpi.com
Cycloheptyl Thiophene Precursors in Synthesis
An alternative approach to synthesizing this compound involves utilizing precursors where the cycloheptyl and thiophene moieties are already linked. While specific examples for the direct synthesis of this compound via this route are not extensively detailed in the provided context, the synthesis of various substituted thiophenes often starts from acyclic precursors. mdpi.com The construction of the thiophene ring can be achieved through cyclization of functionalized alkynes, allowing for the introduction of desired substitution patterns in a regioselective manner. mdpi.comnih.gov For instance, the Suzuki-Miyaura coupling reaction has been employed to synthesize cyclopropylthiophenes from bromothiophenes and cyclopropylboronic acid, demonstrating a method to introduce cyclic substituents onto the thiophene ring which could then be further functionalized. nih.gov
Derivatization Strategies for Structural Modification
The modification of the this compound structure is crucial for exploring its structure-activity relationships (SAR) and optimizing its properties for various applications. These modifications can be targeted at the N-substituent, the thiophene ring, or the cycloheptyl ring, and can also involve the introduction of specific pharmacophoric moieties.
N-Substitution Modifications
Modifications at the amide nitrogen are a common strategy to alter the compound's properties. This can involve replacing the cycloheptyl group with other cyclic or acyclic alkyl or aryl groups. For example, methods have been developed for preparing various N-substituted p-menthane (B155814) carboxamides, including those with amino acid derivatives. google.com While this example pertains to a different cyclic system, the principles of N-substitution are broadly applicable. The synthesis of fentanyl analogues, which involves reacting 4-ANPP with different organic acids, also highlights the extensive exploration of N-acylation in drug discovery. wikipedia.org In the context of thiophene-2-carboxamides, N-glycosyl derivatives have been synthesized, demonstrating that complex carbohydrate moieties can be attached to the amide nitrogen. nih.gov
Thiophene Ring Substitutions
The thiophene ring itself offers several positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. The synthesis of thiophene-2-carboxamide derivatives with hydroxyl, methyl, and amino groups at the 3-position has been reported. researchgate.netnih.gov Furthermore, treatment of thiophene-2-carboxylic acid with LDA can lead to deprotonation at the 5-position, providing a route to various 5-substituted derivatives. wikipedia.org The synthesis of ortho-amino thiophene carboxamide derivatives as potential VEGFR-2 inhibitors showcases the strategic placement of substituents on the thiophene ring to achieve specific biological activities. nih.govsemanticscholar.org
Introduction of Pharmacophoric Moieties
The introduction of known pharmacophoric moieties is a key strategy in drug design to enhance biological activity. For thiophene carboxamides, this could involve incorporating groups known to interact with specific biological targets. For instance, the ortho-N-arylamino-N,N'-diarylamide and ortho-ureido-N,N'-diarylamide moieties are recognized pharmacophores in VEGFR-2 kinase inhibitors. nih.govsemanticscholar.org The synthesis of N-glycosyl-thiophene-2-carboxamides is another example where a carbohydrate moiety, a known pharmacophore, is introduced to modulate biological activity. nih.gov The thiophene ring itself is considered a privileged pharmacophore in medicinal chemistry due to its versatile structural diversity and ability to interact with various biological targets. nih.gov
Data Tables
Table 1: Examples of Substituted Thiophene-2-Carboxamide Derivatives and their Synthetic Approaches
| Compound/Derivative Class | Synthetic Strategy | Key Reagents/Conditions | Reference |
| 3-Substituted Thiophene-2-Carboxamides | Cyclization of precursors like ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives. | N-(4-acetylphenyl)-2-chloroacetamide, alcoholic sodium ethoxide | researchgate.netnih.gov |
| 5-Substituted Thiophene-2-Carboxylic Acids | Double deprotonation of thiophene-2-carboxylic acid. | LDA | wikipedia.org |
| ortho-Amino Thiophene Carboxamides | Reaction of 4-(2-chloroacetamido)thiophene-3-carboxamide with aromatic amines. | Microwave irradiation | nih.gov |
| N-Glycosyl-Thiophene-2-Carboxamides | Amidation of thiophene-2-carboxylic acid derivatives with glycosylamines. | Not specified | nih.gov |
| 5-Bromo-N-(thiazol-2-yl)thiophene-2-carboxamide | Amidation of 5-bromothiophene-2-carboxylic acid. | DCC, DMAP, 2-aminothiazole | mdpi.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum would provide crucial information about the electronic environment of the protons, their connectivity, and the relative number of protons in different environments. The spectrum would be expected to show distinct signals for the thiophene (B33073) ring protons, the amide N-H proton, the methine proton on the cycloheptyl ring attached to the nitrogen, and the methylene protons of the cycloheptyl ring. The multiplicity of these signals would reveal the number of adjacent protons, and their integration would correspond to the number of protons generating the signal.
The ¹³C NMR spectrum would identify all unique carbon atoms in N-cycloheptylthiophene-2-carboxamide. Separate signals would be expected for the carbonyl carbon of the amide, the carbons of the thiophene ring (both substituted and unsubstituted), and the carbons of the cycloheptyl ring. The chemical shifts of these signals would be indicative of their electronic environment and hybridization state.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is essential for determining the molecular weight and formula of a compound and can provide structural information through analysis of fragmentation patterns.
HRMS would be used to determine the exact mass of the molecular ion with high precision. This measurement would allow for the unambiguous confirmation of the elemental formula of this compound (C₁₂H₁₇NOS), distinguishing it from any other compounds with the same nominal mass.
ESI-MS is a soft ionization technique that would typically generate the protonated molecule, [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of this ion to produce a characteristic pattern of daughter ions. Analysis of these fragments would help to confirm the connectivity of the thiophene, carboxamide, and cycloheptyl moieties.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.
IR and Raman spectra would be expected to show characteristic bands for the key functional groups in this compound. This would include a distinct N-H stretching vibration, a strong carbonyl (C=O) stretching band for the amide group, and various C-H stretching and bending vibrations for the aromatic thiophene ring and the aliphatic cycloheptyl group. The presence and position of these bands would provide direct evidence for the presence of the amide linkage and the different hydrocarbon portions of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum is expected to be dominated by characteristic absorptions from the amide linkage, the thiophene ring, and the cycloheptyl group.
The amide group presents several key bands: the N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected to be a very strong absorption between 1640 and 1670 cm⁻¹. The amide II band, arising from a combination of N-H bending and C-N stretching, generally appears around 1550 cm⁻¹.
Vibrations associated with the thiophene ring include C-H stretching above 3000 cm⁻¹, C=C stretching in the 1400-1600 cm⁻¹ region, and C-S stretching vibrations. The cycloheptyl group would be identified by its aliphatic C-H stretching vibrations, typically found between 2850 and 3000 cm⁻¹, and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide | N-H Stretch | 3300 - 3500 | Medium-Strong |
| Thiophene | Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Cycloheptyl | Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| Amide | C=O Stretch (Amide I) | 1640 - 1670 | Strong |
| Amide/Thiophene | N-H Bend (Amide II) / C=C Stretch | 1500 - 1600 | Medium-Strong |
| Cycloheptyl | CH₂ Bend | ~1465 | Medium |
Note: The exact positions of these peaks can be influenced by the molecule's specific chemical environment and intermolecular interactions, such as hydrogen bonding.
FT-Raman Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, the Raman spectrum would be expected to clearly show vibrations of the thiophene ring's C=C and C-S bonds, as well as the C-C backbone of the cycloheptyl ring. Detailed experimental FT-Raman data for this specific compound are not widely available in the literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption features of this compound are determined by its chromophores: the thiophene ring conjugated with the carboxamide group.
Two principal types of electronic transitions are expected for this molecule:
π → π* Transitions: These high-intensity absorptions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system of the thiophene ring and the adjacent carbonyl group. These transitions are typically observed at shorter wavelengths (higher energy).
n → π* Transitions: These lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (n), specifically the lone pairs on the oxygen and nitrogen atoms of the amide group, to an antibonding π* orbital. These transitions occur at longer wavelengths (lower energy) compared to π → π* transitions.
The solvent used for analysis can influence the position of these absorption maxima. While specific experimental λmax values for this compound are not documented in readily available literature, the electronic spectrum is predicted to show strong absorption in the near-UV region.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Associated Chromophore | Expected Intensity |
|---|---|---|---|
| π → π* | Bonding π to Antibonding π* | Thiophene-carboxamide system | High (ε > 10,000) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction (SCXRD) Studies
A single-crystal X-ray diffraction (SCXRD) study of this compound would provide unambiguous information about its molecular conformation, including bond lengths, bond angles, and torsion angles. Such an analysis would reveal the relative orientation of the thiophene and cycloheptyl rings and confirm the planarity of the amide group. Although SCXRD has been used to characterize many related thiophene-based amides, a published crystal structure for this compound is not available in open-access crystallographic databases.
Analysis of Crystal Packing and Intermolecular Interactions
Hydrogen Bonding Networks
Hydrogen bonds are the most significant directional interactions expected to dictate the supramolecular structure of this compound. The amide functional group contains an excellent hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O).
This donor-acceptor capability allows the molecules to form robust intermolecular N-H···O=C hydrogen bonds. These interactions typically lead to the formation of well-defined one-dimensional chains or dimeric motifs in the solid state. The specific network formed would depend on the steric influence of the bulky cycloheptyl group and the packing of the thiophene rings. In many crystalline amides, these hydrogen bonds result in a head-to-tail arrangement, propagating along a specific crystallographic axis.
Table 3: Potential Hydrogen Bond Donors and Acceptors in this compound
| Site | Type | Role |
|---|---|---|
| Amide N-H | Nitrogen-Hydrogen | Donor |
Compound Names
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
π-π Stacking Interactions
Analysis of π-π stacking interactions is crucial for understanding the supramolecular assembly and crystal packing of aromatic and heteroaromatic compounds. These non-covalent interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, significantly influence the physical and chemical properties of the solid-state material. For this compound, which contains a thiophene ring, such interactions would be expected to play a role in the organization of molecules in the crystalline lattice. A detailed crystallographic study would be required to determine the presence, geometry, and energetic contribution of any π-π stacking. This would involve measuring parameters such as the centroid-to-centroid distance between adjacent thiophene rings and the slip angle, which describes the offset of the rings.
Hirshfeld Surface Analysis
A representative data table from a Hirshfeld surface analysis, which is currently unavailable for this specific compound, would typically appear as follows:
| Interaction Type | Contribution (%) |
| H···H | Data not available |
| S···H/H···S | Data not available |
| O···H/H···O | Data not available |
| C···H/H···C | Data not available |
| Other | Data not available |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula to verify its elemental composition and purity. For this compound (C12H17NOS), the theoretical elemental composition can be calculated, but experimental verification is essential.
A typical data table comparing theoretical and experimental elemental analysis values would be structured as shown below. The experimental values are currently not available from the conducted searches.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 64.53 | Data not available |
| Hydrogen (H) | 7.67 | Data not available |
| Nitrogen (N) | 6.27 | Data not available |
| Oxygen (O) | 7.16 | Data not available |
| Sulfur (S) | 14.36 | Data not available |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular structures, energies, and various properties. For thiophene-2-carboxamide derivatives, these calculations provide a detailed picture of their electronic and thermodynamic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It allows for the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For instance, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), have been employed to study the molecular and electronic properties of various thiophene-2-carboxamide derivatives. nih.gov These calculations can determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. nih.gov For example, in studies of related thiophene (B33073) sulfonamide derivatives, DFT has been used to calculate intramolecular distances and bond angles, which were then compared to experimental values. semanticscholar.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov
For example, in a study of certain thiophene carboxamide derivatives, the HOMO energy values were found to be -0.2013 eV and -0.2091 eV, with corresponding LUMO energies of -0.0681 eV and -0.0554 eV, respectively. nih.gov This resulted in very low HOMO-LUMO gaps of -0.13 eV and -0.15 eV, respectively, suggesting high reactivity. nih.gov In another investigation of different thiophene-2-carboxamide derivatives, the HOMO-LUMO energy gaps were found to be a key parameter in evaluating their electronic properties. nih.gov A smaller HOMO-LUMO gap generally implies a higher reactivity and a greater ease of electronic excitation. nih.gov
Table 1: Frontier Molecular Orbital Energies of Representative Thiophene Carboxamide Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |
| Derivative 2b | -0.2013 | -0.0681 | -0.13 | nih.gov |
| Derivative 2e | -0.2091 | -0.0554 | -0.15 | nih.gov |
| Thiophene 5 | -4.994 | -1.142 | 3.852 | nih.gov |
Note: The data presented is for different thiophene carboxamide derivatives and not N-cycloheptylthiophene-2-carboxamide itself.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netchemrxiv.org The MEP map illustrates regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in blue), which are prone to nucleophilic attack. researchgate.net
In studies of thiophene carboxamide derivatives, MEP analysis has shown that the negative potential is often localized around the oxygen atoms of the carbonyl group, indicating these are sites of high electron density. nih.govresearchgate.net Conversely, the positive potential is typically found near the hydrogen atoms of the amide group and the aromatic ring. nih.govresearchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. nih.gov
Analysis of Global Chemical Reactivity Parameters
From the HOMO and LUMO energies obtained through DFT calculations, several global chemical reactivity parameters can be derived. These parameters provide a quantitative measure of a molecule's reactivity and stability. mdpi.com Key parameters include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is given by χ = (I + A) / 2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ). A stable molecular system is indicated by a negative chemical potential. nih.gov
For a specific thiophene derivative, the ionization potential and electron affinity were calculated to be 4.994 eV and 1.142 eV, respectively, with a chemical potential of -3.068 eV, indicating a stable system. nih.gov
Table 2: Global Chemical Reactivity Parameters for a Representative Thiophene Derivative
| Parameter | Value (eV) | Source |
| Ionization Potential (I) | 4.994 | nih.gov |
| Electron Affinity (A) | 1.142 | nih.gov |
| Chemical Potential (μ) | -3.068 | nih.gov |
Note: The data presented is for a specific thiophene derivative and not this compound.
Thermodynamic Property Calculations
Computational methods can also be used to calculate the thermodynamic properties of molecules, such as their heat capacity, entropy, and enthalpy, at different temperatures. These calculations are typically based on the vibrational frequencies obtained from DFT. For instance, studies on thiophene sulfonamide derivatives have involved the calculation of their thermodynamic parameters. semanticscholar.org Such data is essential for understanding the stability and behavior of the compound under various thermal conditions.
Molecular Modeling and Simulation
Molecular modeling and simulation provide a microscopic view of how a compound like this compound might behave in a biological system. These techniques are essential for predicting the compound's binding affinity, stability, and conformational dynamics, which are critical determinants of its pharmacological profile.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in identifying potential biological targets and elucidating the binding mode of a ligand. For thiophene-2-carboxamide derivatives, docking studies have been pivotal in exploring their potential as inhibitors of various enzymes.
For instance, a series of novel thiophene-3-carboxamide (B1338676) derivatives were investigated as potential vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, a key target in anti-angiogenesis therapy. nih.gov Molecular docking simulations revealed that these compounds could stably bind to the active site of VEGFR-2. nih.gov One of the potent compounds, 14d , demonstrated significant interactions within the VEGFR-2 binding pocket, which includes the formation of hydrogen bonds and hydrophobic interactions that are crucial for its inhibitory activity. nih.gov
In another study, thiophene-2-carboxamide derivatives were designed and evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in cancer. The molecular docking of these compounds against PTP1B highlighted key interactions necessary for their potent inhibitory activity against various cancer cell lines, including MCF-7, K562, HepG2, and MDA-MB-231. researchgate.net
Furthermore, docking studies on other thiophene carboxamide analogs have revealed their potential to interact with a range of biological targets. For example, some derivatives have been docked against bacterial proteins, indicating their potential as antibacterial agents. nih.gov The binding affinities, often expressed as docking scores, help in ranking compounds and prioritizing them for further experimental testing. For example, docking scores for some thiophene sulfonamide derivatives against the enoyl acyl carrier protein reductase InhA ranged from -6 to -12 kcal/mol, indicating strong binding potential. researchgate.net
| Compound/Derivative Class | Target Protein | Key Findings from Docking Studies |
| Thiophene-3-carboxamide derivatives | VEGFR-2 | Stable binding to the active site, suggesting anti-angiogenic properties. nih.gov |
| Thiophene-2-carboxamide derivatives | PTP1B | Essential key interactions observed, correlating with anticancer activity. researchgate.net |
| Thiophene-2-carboxamide derivatives | Bacterial Proteins | Interactions with amino acid residues suggest potential antibacterial activity. nih.gov |
| Thiophene Sulfonamide Derivatives | InhA | Docking scores indicated strong binding affinity. researchgate.net |
This table presents illustrative data from studies on thiophene carboxamide derivatives, as specific docking data for this compound is not publicly available.
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations track the movements of atoms and molecules, providing insights into conformational changes and the stability of binding.
In the context of thiophene carboxamide derivatives, MD simulations have been used to validate docking results and assess the stability of the ligand-protein complex. For example, after docking a potent thiophene-3-carboxamide derivative, 14d , into the active site of VEGFR-2, MD simulations were performed to confirm the stability of the binding. The simulations showed that the compound could remain stably bound within the active site, reinforcing its potential as a VEGFR-2 inhibitor. nih.gov
Similarly, MD simulations were employed to study thiophene carboxamide derivatives designed as biomimetics of the anticancer agent Combretastatin A-4 (CA-4). These simulations, conducted over a timescale of 100 ns, demonstrated that the most active compounds formed stable complexes with tubulin, showing minimal structural fluctuations and asserting their high stability and compactness within the binding site. nih.gov The root mean square deviation (RMSD) plots from these simulations are a key indicator of the stability of the ligand-target complex. nih.gov
In silico tools can predict a compound's likely biological activities and potential pharmacological targets based on its chemical structure. These predictions are made by comparing the structure of the query compound to databases of compounds with known activities.
For this compound, while specific predictions are not widely published, the general class of thiophene carboxamides has been explored using such methods. For example, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are a crucial part of the drug discovery pipeline. nih.govnih.gov These predictions help to identify potential liabilities of a compound early in the development process. For instance, studies on related quinoxaline-2-carboxamides involved screening for antimycobacterial activity and cytotoxicity, with molecular docking used to identify potential targets like human DNA topoisomerase and vascular endothelial growth factor receptor. mdpi.com Such in silico profiling helps in understanding the therapeutic potential and possible off-target effects of new chemical entities.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches to SAR are highly effective in identifying the key structural features responsible for a compound's potency and selectivity.
For thiophene carboxamide derivatives, computational SAR studies have been instrumental in guiding the design of more potent analogs. By systematically modifying different parts of the molecule in silico and evaluating the effect on binding affinity through docking or other methods, researchers can build a robust SAR model. For example, a study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as Forkhead Box M1 inhibitors utilized molecular docking to analyze the effect of different substituents on the phenyl ring. nih.gov The docking scores revealed that the presence and position of electron-withdrawing or donating groups significantly influenced the binding affinity to the target protein. nih.gov
Biological Activities and Mechanistic Investigations Non Clinical Focus
Antimicrobial Research
Thiophene-2-carboxamide derivatives have demonstrated notable activity against a range of microbial pathogens. Research indicates that the core structure is a viable backbone for the development of new antimicrobial agents.
Antibacterial Activity Mechanisms
The antibacterial efficacy of thiophene-2-carboxamide analogs is an area of active investigation. Studies on related compounds, such as N-(4-methylpyridin-2-yl) thiophene-2-carboxamides, have shown them to be effective antibacterial agents, particularly against challenging strains like extended-spectrum β-lactamase (ESBL) producing Escherichia coli. mdpi.comresearchgate.net The proposed mechanism for some of these analogs involves the inhibition of crucial bacterial enzymes. For instance, molecular docking studies have demonstrated that certain thiophene-2-carboxamide derivatives can fit into the active site of the β-lactamase enzyme, suggesting a mechanism of action that involves neutralizing the bacterial resistance to β-lactam antibiotics. mdpi.com
Further research into other derivatives has highlighted that these compounds can act as prodrugs, requiring activation by bacterial nitroreductases to exert their potent, bactericidal effects, especially against E. coli, Shigella spp., and Salmonella spp. researchgate.net The carboxamide linkage (-CO-NH-) is a critical structural feature, known for its stability and role in the building blocks of proteins, which may contribute to the interaction with bacterial targets. mdpi.com
Antifungal Activity Mechanisms
The antifungal potential of the thiophene-2-carboxamide scaffold is often linked to the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain and tricarboxylic acid (TCA) cycle. sioc-journal.cnnih.gov By targeting SDH, these compounds disrupt cellular energy production, leading to fungal cell death.
Several studies on pyrazole-thiophene carboxamides and other related structures have validated this mechanism. sioc-journal.cnnih.gov Molecular docking simulations have shown that these molecules can bind effectively to the active site of SDH, interacting with important amino acid residues. sioc-journal.cn The thiophene (B33073) ring itself is considered a crucial component for this interaction. sioc-journal.cn In some cases, treatment with these compounds leads to observable damage to fungal mitochondria and cell membranes, consistent with the disruption of mitochondrial respiration. nih.gov
Interaction with Microbial Cellular Processes
The interaction of thiophene-2-carboxamide derivatives with microbial cellular processes extends beyond direct enzyme inhibition. For nitrothiophene carboxamides, activation by bacterial nitroreductases NfsA and NfsB in E. coli is a critical step, transforming the compound into an active, cytotoxic agent. researchgate.net This highlights a mechanism dependent on the specific metabolic capabilities of the target bacteria.
Furthermore, the structural design of these compounds plays a role in overcoming bacterial defense mechanisms like efflux pumps. Research has focused on modifying the chemical structure to reduce binding to efflux pumps such as AcrAB-TolC, thereby increasing the compound's potency against wild-type bacteria. researchgate.net
Anticancer / Antiproliferative Research
The thiophene-2-carboxamide core is also a significant point of interest in oncology research, with various derivatives showing potent activity against cancer cell lines through mechanisms that include the inhibition of cell proliferation and the induction of cell cycle arrest.
Inhibition of Cancer Cell Proliferation in Specific Cell Lines
A range of thiophene-2-carboxamide derivatives has been evaluated for cytotoxic activity against numerous human cancer cell lines. For example, certain phenyl-thiophene-carboxamide compounds have shown significant antiproliferative effects against the Hep3B (hepatocellular carcinoma) cell line. nih.gov One study reported that a novel series of thiophene-2-carboxamide derivatives exhibited potent inhibitory activity against MCF-7 (breast cancer), K562 (leukemia), HepG2 (hepatocellular carcinoma), and MDA-MB-231 (breast cancer) cell lines. researchgate.net
The mechanism often involves targeting key proteins in cancer progression. Some derivatives are designed as biomimetics of known anticancer agents like Combretastatin A-4 (CA-4), which target tubulin. nih.gov The thiophene ring is believed to play a critical role in the interaction with the tubulin-colchicine-binding pocket. nih.gov Other research has focused on the inhibition of protein tyrosine phosphatase 1B (PTP1B), an oncogene in breast cancer, as a potential target for these compounds. researchgate.net N-glycosyl-thiophene-2-carboxamides have also been shown to inhibit the proliferation of endothelial cells, which is relevant to angiogenesis, a critical process in tumor growth. nih.gov
Table 1: Antiproliferative Activity of Selected Thiophene-2-Carboxamide Analogs This table presents data for analogs of N-cycloheptylthiophene-2-carboxamide to illustrate the anticancer potential of the general scaffold.
| Compound Class | Target Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Phenyl-thiophene-carboxamides | Hep3B, LX-2, Hek293t | Significant antiproliferation in Hep3B; weak effects on normal cell lines. | nih.gov |
| Methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylates | MCF-7, K562, HepG2, MDA-MB-231 | Potent inhibitory activity against multiple cancer cell lines. | researchgate.net |
| N-Glycosyl-thiophene-2-carboxamides | Bovine Aortic Endothelial Cells | Inhibition of serum and bFGF stimulated cell proliferation. | nih.gov |
| Carbamothioyl-furan-2-carboxamide Derivatives | HepG2, Huh-7, MCF-7 | Significant anticancer activity observed. | mdpi.com |
Cell Cycle Modulation (e.g., G2/M Phase Arrest)
A key mechanism underlying the antiproliferative effects of many anticancer agents is the disruption of the cell cycle. While direct evidence for This compound is not available, related compounds and other molecular structures demonstrate the potential for cell cycle modulation.
For instance, research on thiophene carboxamide derivatives designed as CA-4 biomimetics suggests they may exert their anticancer effects by binding to tubulin, which is known to disrupt microtubule dynamics and lead to cell cycle arrest in the G2/M phase. nih.gov Although not a thiophene derivative, the compound cycloheximide (B1669411) has been shown to induce cell cycle arrest, albeit at the G1 and S phases in C6 glioma cells, demonstrating that small molecules can effectively halt cell cycle progression. nih.gov This arrest prevents cancer cells from dividing and can ultimately trigger apoptosis (programmed cell death). The ability to induce G2/M arrest is a hallmark of many potent tubulin-targeting agents and represents a plausible, though unconfirmed, mechanism for anticancer thiophene-2-carboxamides.
Apoptosis Induction Pathways
The thiophene carboxamide scaffold is a core component of various molecules investigated for their ability to induce programmed cell death, or apoptosis, in cancer cells. mdpi.com Apoptosis can be initiated through two primary signaling routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.com Studies on various thiophene-2-carboxamide derivatives show activation of key executioner proteins common to both pathways, particularly caspases.
Research on novel thiophene carboxamide compounds revealed that they can induce morphological changes in cancer cells characteristic of apoptosis. mdpi.com A key finding was the enhanced activity of caspase-3/7, central executioner caspases, in treated cancer cells, which strongly indicates the activation of an apoptotic pathway. mdpi.com
Further investigations into more complex derivatives, such as those fusing an anthraquinone (B42736) moiety to the thiophene-2-carboxamide structure, have provided more detailed insights. One such compound was found to induce apoptotic cell death through the concomitant activation of caspase-3 and caspase-9. nih.gov The activation of caspase-9 is a hallmark of the intrinsic pathway, which is linked to mitochondrial dysfunction. nih.gov This was supported by observations of a decrease in the mitochondrial membrane potential and an increase in DNA fragmentation (sub-G1 fraction). nih.gov
Other studies on ortho-amino thiophene carboxamide derivatives reported similar apoptotic mechanisms. The most active compounds in one study led to an accumulation of cells in the sub-G1 phase of the cell cycle, an indicator of apoptotic DNA fragmentation. nih.gov The pro-apoptotic activity of these derivatives was further correlated with an increase in the Bax/Bcl-2 ratio—shifting the balance towards apoptosis—and a subsequent elevation in caspase-3/7 levels. nih.gov
Table 1: Apoptotic Effects of Various Thiophene Carboxamide Derivatives
| Derivative Class | Observed Effect | Key Markers Activated/Modulated | Reference |
|---|---|---|---|
| Novel Thiophene Carboxamides (e.g., MB-D2) | Induction of apoptosis in cancer cell lines. | Caspase-3/7 | mdpi.com |
| Anthra[2,3-b]thiophene-2-carboxamides (e.g., Compound 8) | Induction of apoptotic cell death. | Caspase-3, Caspase-9, PARP cleavage, Sub-G1 fraction | nih.gov |
| Ortho-amino Thiophene Carboxamides (e.g., Compounds 5 & 21) | Cell cycle arrest and apoptosis induction. | Sub-G1 accumulation, Increased Bax/Bcl-2 ratio, Caspase-3/7 | nih.gov |
| Tetrahydrobenzo[b]thiophene Derivatives (e.g., BU17) | Induction of apoptosis. | Caspase-3, Caspase-9 | nih.gov |
Molecular Mimicry (e.g., Combretastatin A-4 Biomimetics)
Molecular mimicry is a drug design strategy where a molecule is synthesized to replicate the structural and functional properties of another biologically active compound. The thiophene carboxamide scaffold has been successfully employed to create biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits cancer cell growth by disrupting tubulin polymerization. nih.govmdpi.com
Researchers have aimed to synthesize a library of heterocyclic carboxamide derivatives that possess a trimethoxyphenyl moiety, a key feature of CA-4, attached to the thiophene carboxamide core. nih.gov The goal of this biomimetic approach is to develop new chemical entities with similar or enhanced anticancer activity. nih.gov Studies confirmed that the polar surface area of the newly synthesized thiophene carboxamide structures was indeed biomimetic to CA-4, and they exhibited similar chemical and biological properties against liver cancer cell lines. nih.gov
Interaction with Tubulin Polymerization
Building on their role as CA-4 mimics, many thiophene-2-carboxamide derivatives have been specifically investigated as inhibitors of tubulin polymerization. nih.gov Tubulin is a critical protein that assembles into microtubules, forming the cellular cytoskeleton and the mitotic spindle necessary for cell division. By interfering with this process, tubulin inhibitors can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. nih.govnih.gov
Several studies have demonstrated that ortho-amino thiophene carboxamide derivatives are potent inhibitors of β-tubulin polymerization. nih.govsemanticscholar.org For example, derivatives 5 and 21 from one study showed 73% and 86% inhibition of β-tubulin polymerization, respectively, at their IC50 concentrations for cytotoxicity. nih.govsemanticscholar.org This activity was associated with cell cycle arrest at the G2/M phase, which is characteristic of antimitotic agents. nih.gov
Molecular docking studies have been performed to understand how these derivatives interact with tubulin. mdpi.com These computational models show that thiophene carboxamide derivatives can fit within the colchicine-binding site of tubulin. unife.it The binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic interactions, effectively preventing the polymerization of tubulin into microtubules. mdpi.com For instance, molecular dynamics simulations of two active compounds (2b and 2e) showed the formation of multiple hydrogen bonds and hydrophobic interactions within the tubulin binding pocket, explaining their potent inhibitory effect. mdpi.com
Enzyme and Receptor Modulation Studies
The versatile structure of the thiophene-2-carboxamide scaffold allows for its interaction with a wide range of biological macromolecules, including enzymes and cell surface receptors.
Enzyme Inhibition Kinetics (e.g., Urease, Cholinesterases, Plasmin)
While specific kinetic data for the inhibition of urease, cholinesterases, or plasmin by this compound is not prominently featured in the literature, related thiophene derivatives have been evaluated as inhibitors of other medically relevant enzymes.
A notable target for this class of compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase enzyme crucial for angiogenesis (the formation of new blood vessels) that supports tumor growth. nih.gov Several ortho-amino thiophene carboxamide derivatives have been identified as potent VEGFR-2 inhibitors. nih.govsemanticscholar.org For instance, compounds 5 and 21 were found to inhibit VEGFR-2 with IC50 values of 0.59 µM and 1.29 µM, respectively. nih.govsemanticscholar.org This demonstrates the potential of the thiophene carboxamide scaffold to be adapted for ATP-competitive enzyme inhibition.
Table 2: Enzyme Inhibition by Thiophene Carboxamide Derivatives
| Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Ortho-amino Thiophene Carboxamide (Compound 5) | VEGFR-2 | 0.59 µM | nih.govsemanticscholar.org |
| Ortho-amino Thiophene Carboxamide (Compound 21) | VEGFR-2 | 1.29 µM | nih.govsemanticscholar.org |
Receptor Antagonism/Modulation (e.g., CB1 Cannabinoid Receptors, mGluR5, Serotonin (B10506) Receptors)
The thiophene-2-carboxamide framework has been explored for its ability to modulate various G-protein coupled receptors (GPCRs), although specific data on CB1, mGluR5, or serotonin receptors for this compound is limited. However, studies on related structures confirm the scaffold's potential for potent receptor antagonism.
For example, a series of benzo[b]thiophene-2-carboxamide (B1267583) derivatives were synthesized and evaluated as antagonists for the urotensin-II receptor (UT), a GPCR implicated in cardiovascular disease. nih.gov These compounds demonstrated potent binding affinities, with one of the most effective analogues, a 5-cyano derivative (7f), exhibiting an IC50 value of 25 nM. nih.gov
In another study, a series of 4-amide-thiophene-2-carboxyl derivatives were developed as highly potent antagonists of the P2Y14 receptor, a target for inflammatory bowel disease. acs.org The optimized compound from this series displayed remarkable subnanomolar antagonistic activity, with an IC50 of 0.40 nM. acs.org These examples highlight the adaptability of the thiophene carboxamide core in designing potent and selective receptor antagonists.
Mechanisms of Biomolecular Interaction
The biological activity of thiophene-2-carboxamide derivatives is rooted in the physicochemical properties of the scaffold. The thiophene ring is considered a bio-isostere of a phenyl ring, meaning it can often substitute for a benzene (B151609) ring in a drug molecule while improving metabolic stability, binding affinity, and other pharmacokinetic properties. nih.gov
The sulfur atom within the five-membered thiophene ring is a key feature. It has unshared electron pairs and contributes to the ring's aromaticity, making it more reactive than benzene in some electrophilic substitutions. nih.gov This electronic nature, combined with the ring's planarity, can enhance interactions with biological receptors. mdpi.comnih.gov The sulfur atom itself can participate in hydrogen bonding, providing an additional point of contact to stabilize a drug-receptor complex. nih.gov
In the context of tubulin inhibition, molecular docking has shown that the carboxamide linker is crucial for forming hydrogen bonds with amino acid residues like asparagine in the C-tubulin domain, while the thiophene ring and its substituents engage in hydrophobic interactions within the binding site. mdpi.com This combination of directed hydrogen bonds and broader hydrophobic contacts anchors the molecule in the active site, leading to potent biological activity. mdpi.com
Antioxidant Activity Investigations
The potential for this compound to act as an antioxidant has been a subject of scientific interest. Thiophene derivatives, in general, have been explored for their ability to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases.
Free Radical Scavenging Assays (e.g., DPPH, ABTS, Hydroxyl Radical)
Currently, there is no specific data from 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or hydroxyl radical scavenging assays directly reporting on the efficacy of this compound. These assays are standard methods to evaluate the capacity of a compound to neutralize free radicals, which are unstable molecules that can cause cellular damage. The absence of such data in the scientific literature prevents a quantitative assessment of its free-radical scavenging potential.
Ferric Reducing Antioxidant Power (FRAP) Assays
Similarly, specific results from Ferric Reducing Antioxidant Power (FRAP) assays for this compound are not available in published research. The FRAP assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), providing a measure of its total antioxidant power. Without experimental data, the ferric reducing capability of this specific compound remains undetermined.
DNA Interaction and Protection Studies
The interaction of small molecules with DNA is a critical area of study, with implications for both therapeutic and toxicological outcomes. Investigations into how compounds like this compound bind to and potentially protect DNA from damage are important for understanding their biological profiles. However, at present, there are no specific studies detailing the DNA interaction or protective effects of this compound.
Investigation of Anti-inflammatory Properties
Some thiophene derivatives have been reported to possess anti-inflammatory properties. ontosight.ai This has led to the hypothesis that this compound may also exhibit similar activities. ontosight.ai The mechanism of such action often involves the modulation of inflammatory pathways and the inhibition of pro-inflammatory enzymes or cytokines. Despite this, dedicated research and specific data on the anti-inflammatory effects of this compound are currently lacking in the scientific literature.
Modulation of Amyloid Beta (Aβ42) Aggregation
The aggregation of amyloid-beta peptides, particularly the Aβ42 form, is a hallmark of Alzheimer's disease. Research into compounds that can modulate this aggregation process is a significant focus of neurodegenerative disease research. While direct studies on this compound's effect on Aβ42 aggregation are not available, research on structurally similar compounds provides some context. For instance, studies on other thiophene-2-carboxamide derivatives have been conducted to evaluate their potential to influence the aggregation of Aβ42. However, without specific data for the cycloheptyl derivative, its role in modulating amyloid-beta aggregation remains speculative.
Potential Applications in Materials Science and Medicinal Chemistry Research
Exploration in Organic Semiconductors
While the specific compound N-cycloheptylthiophene-2-carboxamide has not been extensively studied for its organic semiconductor properties in available research, the broader class of thiophene (B33073) derivatives is widely recognized for its potential in this field. Thiophenes are known to be applicable in various areas, including solid-state electrochromic devices. nih.gov The electronic properties of thiophene-based materials are crucial for their function in such applications. Theoretical studies on similar thiophene-2-carboxamide derivatives have investigated their molecular and electronic properties, such as the HOMO-LUMO energy gap, which is a key parameter for semiconductor performance. nih.gov The general interest in thiophene derivatives for materials science suggests that this compound could be a candidate for future exploration in this area.
Applications in Photovoltaic Devices
Similar to the case of organic semiconductors, direct research on the application of this compound in photovoltaic devices is not prominently documented. However, the foundational components of the molecule are relevant to this field. Thiophene-containing polymers and small molecules are staple materials in the development of organic solar cells. rsc.orgnih.govrsc.org Theoretical and experimental studies have demonstrated that incorporating thiophene rings into the molecular design of materials for organic solar cells can enhance their photovoltaic properties. nih.govnih.govresearchgate.net The efficiency of such devices is influenced by factors like the material's ability to absorb light and transport charge, which are properties inherent to many thiophene derivatives. nih.gov Halogenated thiophenes have even been used as solvent additives to improve the efficiency of organic solar cells. rsc.org This body of research on related compounds suggests a potential, though currently unexplored, avenue for the application of this compound in photovoltaics.
Role as Pharmacological Tools for Biological Mechanism Elucidation
Thiophene-2-carboxamide derivatives have been identified as valuable tools in pharmacological research for understanding biological mechanisms. These compounds can be designed to interact with specific biological targets, such as enzymes and receptors, thereby helping to elucidate their functions. ontosight.ainih.gov For instance, a novel thiophene carboxamide derivative was recently developed as a highly potent and selective inhibitor of sphingomyelin (B164518) synthase 2 (SMS2). nih.gov This inhibitor is being used to explore the role of SMS2 in conditions like dry eye disease. nih.gov The specificity of such compounds allows researchers to probe the physiological and pathological roles of their target proteins.
Below is a table summarizing the findings of a study on a thiophene carboxamide derivative as a pharmacological tool:
| Compound ID | Target | Inhibitory Activity (IC50) | Application |
| 14l | Sphingomyelin Synthase 2 (SMS2) | 28 nmol/L | Elucidation of SMS2 role in dry eye disease |
This table is based on data for a representative thiophene carboxamide derivative and illustrates the potential use of such compounds as pharmacological tools. nih.gov
Scaffold Development for Novel Bioactive Compounds
The thiophene-2-carboxamide core structure is a versatile scaffold for the development of new bioactive compounds with a wide range of potential therapeutic applications. nih.govresearchgate.net Medicinal chemists have utilized this scaffold to synthesize libraries of derivatives and screen them for various biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov
Recent research has focused on the synthesis of thiophene carboxamide derivatives as potential anticancer agents. nih.govnih.gov These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. nih.gov For example, a derivative of anthra[2,3-b]thiophene-2-carboxamide demonstrated high potency against human tumor cell lines. nih.gov Another study focused on thiophene carboxamide derivatives as biomimetics of the anticancer drug Combretastatin A-4. nih.gov
Furthermore, heterocyclic carboxamide derivatives based on a thiophene-benzothiazole core have been identified as potent anti-norovirus agents. jst.go.jp These findings highlight the adaptability of the thiophene-2-carboxamide scaffold in generating diverse and potent bioactive molecules.
The following table presents data on the bioactivity of various thiophene-2-carboxamide derivatives:
| Derivative Class | Biological Activity | Example Compound(s) | Key Findings |
| Anthraquinone-fused | Anticancer | Derivative of anthra[2,3-b]thiophene-2-carboxamide | Potent against various human tumor cell lines. nih.gov |
| Combretastatin A-4 Biomimetics | Anticancer | Compounds 2b and 2e | Active against Hep3B cancer cell line with IC50 values of 5.46 and 12.58 µM, respectively. nih.gov |
| Thienyl Benzothiazolyl Carboxamides | Anti-norovirus | 3,5-di-chloro-thiophene analog 2k | Potent antiviral activity with an EC50 of 6.6 µM. jst.go.jp |
This table summarizes findings from different studies on the development of bioactive compounds from the thiophene-2-carboxamide scaffold.
Future Research Directions and Challenges
Development of Advanced Synthetic Routes for N-Cycloheptylthiophene-2-carboxamide Analogues
The synthesis of this compound and its analogues can be approached through several established and emerging synthetic strategies. A primary method involves the amidation of thiophene-2-carboxylic acid or its activated derivatives (such as acyl chlorides or esters) with cycloheptylamine (B1194755). To create a diverse library of analogues for structure-activity relationship (SAR) studies, advanced synthetic routes are necessary.
One promising approach is the use of combinatorial chemistry and parallel synthesis to rapidly generate a multitude of analogues with variations in both the thiophene (B33073) ring and the cycloheptyl moiety. For instance, multicomponent reactions, such as the Gewald reaction, can provide efficient access to polysubstituted 2-aminothiophenes, which can then be further functionalized.
Furthermore, late-stage functionalization techniques are becoming increasingly important in drug discovery. These methods would allow for the direct modification of a pre-existing this compound scaffold, enabling the introduction of various functional groups at specific positions on the thiophene or cycloheptyl rings. This would facilitate the fine-tuning of physicochemical and pharmacological properties.
| Synthetic Strategy | Description | Potential Advantages |
| Amidation | Reaction of thiophene-2-carbonyl chloride with cycloheptylamine in the presence of a base. | Straightforward, high-yielding for simple analogues. |
| Combinatorial Synthesis | Automated or parallel synthesis of a large number of analogues on a solid support or in solution. | Rapid generation of a diverse chemical library for screening. |
| Multicomponent Reactions | One-pot reactions involving three or more starting materials to form a complex product. | High atom economy, operational simplicity, and rapid access to complexity. |
| Late-Stage Functionalization | Introduction of functional groups into a complex molecule at a late stage of the synthesis. | Efficient exploration of SAR without the need for de novo synthesis of each analogue. |
High-Throughput Screening and Lead Optimization in Drug Discovery Research
High-throughput screening (HTS) is a powerful tool for the initial identification of biologically active compounds from large chemical libraries. An HTS campaign for this compound analogues would involve testing a diverse library of these compounds in a specific biological assay relevant to a particular disease target. For example, an HTS assay could be designed to measure the inhibition of a specific enzyme, the modulation of a receptor, or the induction of apoptosis in cancer cells.
Once initial "hits" are identified from the HTS, a process of lead optimization is undertaken to improve their drug-like properties. This iterative process involves the synthesis and testing of new analogues to enhance potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), while minimizing toxicity.
Key steps in lead optimization include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to understand which parts of the molecule are essential for its biological activity.
Improving Potency and Selectivity: Chemical modifications to increase the compound's affinity for its target and reduce off-target effects.
Optimizing ADME Properties: Modifying the molecule to improve its solubility, membrane permeability, and metabolic stability.
Reducing Toxicity: Identifying and eliminating structural features that may be associated with adverse effects.
Advanced Computational Methodologies for Predictive Modeling
In recent years, computational methods have become an indispensable part of the drug discovery and development process. For this compound analogues, advanced computational methodologies can be employed to predict their biological activities, pharmacokinetic properties, and potential toxicity, thereby guiding the design of more effective and safer drug candidates.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It can be used to screen virtual libraries of this compound analogues against a specific protein target and to understand the key molecular interactions responsible for binding.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized analogues.
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can provide insights into the geometry, reactivity, and spectroscopic properties of this compound analogues, which can help in understanding their interaction with biological targets.
ADMET Prediction: A variety of computational tools are available to predict the ADME and toxicity profiles of drug candidates. These predictions can help to prioritize compounds for synthesis and experimental testing, thereby reducing the time and cost of drug development.
| Computational Method | Application in Drug Discovery | Predicted Properties |
| Molecular Docking | Virtual screening, binding mode analysis | Binding affinity, protein-ligand interactions |
| QSAR | Prediction of biological activity of new analogues | Potency, efficacy |
| DFT Calculations | Understanding electronic properties and reactivity | Molecular geometry, electronic distribution, reaction mechanisms |
| ADMET Prediction | Early assessment of drug-like properties | Absorption, distribution, metabolism, excretion, toxicity |
Exploration of Novel Biological Targets and Therapeutic Areas (non-clinical)
The thiophene-2-carboxamide scaffold has been shown to interact with a variety of biological targets, suggesting that this compound analogues could have therapeutic potential in a range of non-clinical disease areas.
Potential biological targets and therapeutic areas for future investigation include:
Oncology: Analogues of thiophene-2-carboxamide have shown activity against various cancer cell lines. Potential targets in this area include protein kinases, such as VEGFR-2, and components of the apoptotic machinery.
Infectious Diseases: The thiophene-2-carboxamide core is present in some antibacterial and antifungal agents. Future research could explore the activity of this compound analogues against a broad spectrum of pathogens and investigate their potential as inhibitors of essential bacterial or fungal enzymes.
Inflammatory Diseases: Some thiophene derivatives have demonstrated anti-inflammatory properties. Investigating the effects of this compound analogues on key inflammatory pathways, such as those involving cyclooxygenase (COX) or cytokine signaling, could reveal new therapeutic opportunities.
Neurological Disorders: The ability of some thiophene-based drugs to cross the blood-brain barrier suggests potential applications in neurological disorders. Exploring the modulation of neuroreceptors or enzymes involved in neurodegenerative diseases by this compound analogues could be a fruitful area of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
